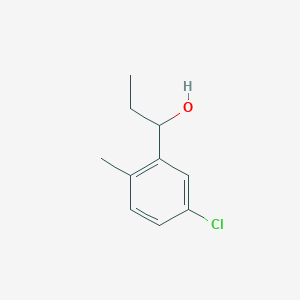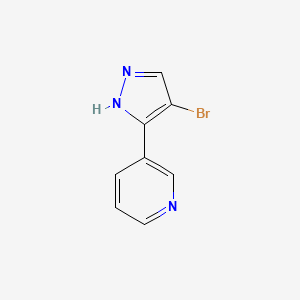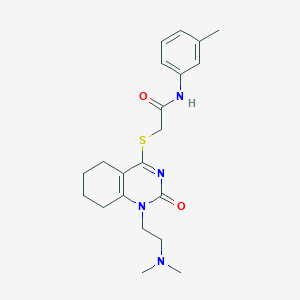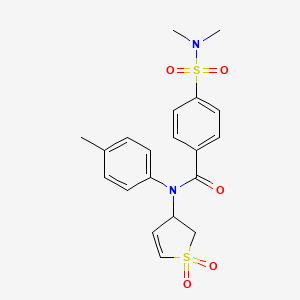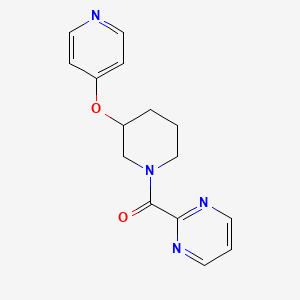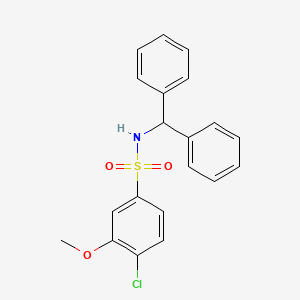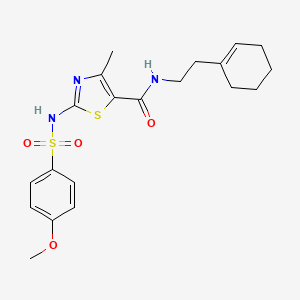![molecular formula C19H15F3N4O B2413505 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034479-72-4](/img/structure/B2413505.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as BPU, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. BPU belongs to a class of compounds known as protein kinase inhibitors, which are known to have potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea have been synthesized and characterized to understand their molecular structures and properties. For example, studies on bipyridine and phenanthroline derivatives have provided insights into their complexation behaviors with various metals and their potential as ligands in coordination chemistry. The structural analysis of these compounds often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which help elucidate their molecular frameworks and interaction patterns with other molecules or ions (Sun et al., 2022).
Biological Activities and Therapeutic Potential
Derivatives of bipyridine and phenylurea have been explored for their biological activities, particularly in the context of anticancer research. For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown promising antiproliferative effects against various cancer cell lines, indicating their potential as lead compounds for developing new anticancer therapies. The exploration of structure-activity relationships (SAR) among these derivatives helps in identifying the molecular features critical for their biological activities and guiding the design of more potent and selective drug candidates (Al-Sanea et al., 2018).
properties
IUPAC Name |
1-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-4-6-16(7-5-15)26-18(27)25-11-13-3-8-17(24-10-13)14-2-1-9-23-12-14/h1-10,12H,11H2,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWORRGXCDAHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

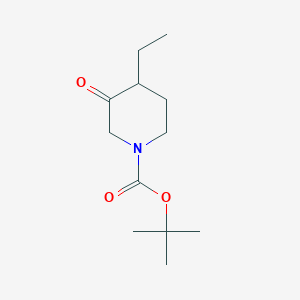
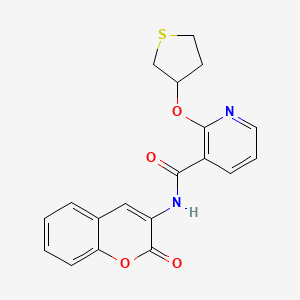
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
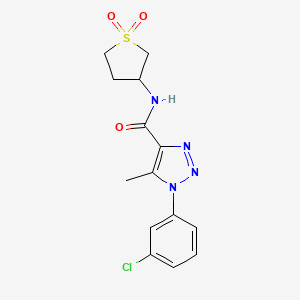
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)
